molecular formula C10H6BrF3O3 B13693206 3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13693206
M. Wt: 311.05 g/mol
InChI Key: CNSMUYWLRUGQIG-UHFFFAOYSA-N
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Description

3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the bromination of 3-(trifluoromethyl)phenol to obtain 3-bromo-5-(trifluoromethyl)phenol . This intermediate can then undergo further reactions to introduce the oxopropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with an oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H6BrF3O3

Molecular Weight

311.05 g/mol

IUPAC Name

3-[3-bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6BrF3O3/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4H,3H2,(H,16,17)

InChI Key

CNSMUYWLRUGQIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)C(=O)O

Origin of Product

United States

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